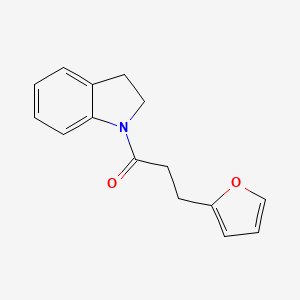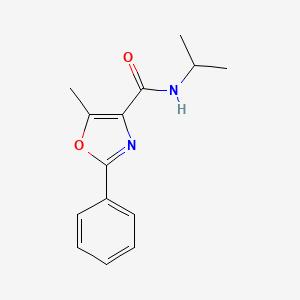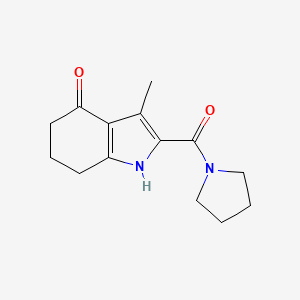
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties by inhibiting the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Mecanismo De Acción
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one exerts its effects by selectively inhibiting PKC, an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, such as growth factors and phorbol esters, and plays a key role in the regulation of cell proliferation and survival. By inhibiting PKC, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, as well as inhibit the growth of bacteria and viruses. In addition, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one is its selectivity for PKC, which allows for the specific inhibition of this enzyme without affecting other cellular processes. In addition, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs and antibiotics. However, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has some limitations for lab experiments, including its low solubility in water and its relatively low yield in the synthesis process.
Direcciones Futuras
There are several future directions for the study of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one. One potential direction is the development of new 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one analogs with improved solubility and higher yield in the synthesis process. Another potential direction is the study of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one in combination with other anticancer drugs or antibiotics to enhance their efficacy. Finally, the study of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one in animal models and clinical trials will be necessary to evaluate its potential as a therapeutic agent for cancer and infectious diseases.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one involves the condensation of 2,3-dihydroindole and furan-2-carbaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product is then oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one. The overall yield of this synthesis method is around 25%.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(8-7-13-5-3-11-18-13)16-10-9-12-4-1-2-6-14(12)16/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHAJWLHMDRTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)

![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)
![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)

![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)


![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)

![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)